molecular formula C15H11BrS B14270470 3-Bromo-2-(4-methylphenyl)-1-benzothiophene CAS No. 138254-23-6

3-Bromo-2-(4-methylphenyl)-1-benzothiophene

Cat. No.: B14270470
CAS No.: 138254-23-6
M. Wt: 303.2 g/mol
InChI Key: GOAJYXBQZUALDN-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-methylphenyl group at the 2-position of the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 3-bromo-1-benzothiophene can be coupled with 4-methylphenylboronic acid under the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methylphenyl)-1-benzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenyl derivatives if phenyl nucleophiles are used.

    Oxidation: Major products include ketones or alcohols at the benzylic position.

    Reduction: The major product is the hydrogenated benzothiophene derivative.

Scientific Research Applications

3-Bromo-2-(4-methylphenyl)-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiophene: Lacks the bromine atom and the methyl group, making it less reactive in certain substitution reactions.

    3-Bromo-1-benzothiophene: Lacks the 4-methylphenyl group, which affects its reactivity and applications.

    4-Methylphenylboronic acid: Used as a precursor in the synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications .

Properties

CAS No.

138254-23-6

Molecular Formula

C15H11BrS

Molecular Weight

303.2 g/mol

IUPAC Name

3-bromo-2-(4-methylphenyl)-1-benzothiophene

InChI

InChI=1S/C15H11BrS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3

InChI Key

GOAJYXBQZUALDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)Br

Origin of Product

United States

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